DL-Proline

Description

Properties

IUPAC Name |

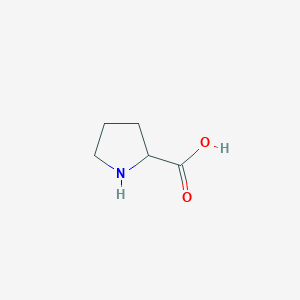

pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64298-80-2 | |

| Record name | Proline, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64298-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041104 | |

| Record name | DL-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | DL-Proline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-36-9, 147-85-3 | |

| Record name | DL-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS9E77JPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Proline, a racemic mixture of the D- and L-enantiomers of proline, is a non-essential amino acid with a unique cyclic structure that imparts distinct physical and chemical properties. This guide provides a comprehensive overview of these characteristics, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. The document details the physicochemical properties of this compound, outlines experimental protocols for their determination, and visualizes relevant biochemical and experimental workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

This table outlines the basic physical and identification characteristics of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₂ | ,[2],[3],[4],[5],[6],[7] |

| Molecular Weight | 115.13 g/mol | [8],[2],[6] |

| Appearance | White to off-white crystalline powder | [5], |

| Melting Point | 205-210 °C (with decomposition) | [2],,[5], |

| Boiling Point | ~252.2 °C at 760 mmHg (estimate) | [5],[9] |

| Density | ~1.186 - 1.38 g/cm³ | [3],[5] |

Solubility and Acid-Base Properties

The solubility and dissociation constants are critical parameters in understanding the behavior of this compound in various solvent systems and physiological conditions.

| Property | Value | Reference(s) |

| Water Solubility | Very soluble | , |

| Ethanol Solubility | Soluble | [2], |

| Ether Solubility | Insoluble | [2], |

| Chloroform Solubility | Insoluble | [2] |

| Acetone Solubility | Insoluble | [2] |

| pKa₁ (-COOH) | ~1.99 - 2.35 | [3],[10] |

| pKa₂ (-NH₂⁺) | ~10.60 | [10] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical and chemical properties of amino acids like this compound.

Determination of Melting Point

The melting point of an amino acid can be determined using a capillary melting point apparatus. Due to the tendency of amino acids to decompose upon heating, a rapid heating method is often employed.[9][11]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a rapid, controlled rate. For compounds that decompose, fast scanning calorimetry (FSC) with high heating rates can be utilized to obtain the melting properties before decomposition occurs.[7][9]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (clear point) are recorded. For amino acids, the temperature at which decomposition is observed should also be noted.[11]

Determination of Boiling Point

Determining the boiling point of amino acids is challenging due to their high melting points and tendency to decompose. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[12]

Protocol:

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the sample is observed.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

Measurement of Solubility

The gravimetric method is a straightforward approach to determine the solubility of a substance in a given solvent.[1][13]

Protocol:

-

Equilibrium Saturation: A supersaturated solution of this compound in the desired solvent (e.g., water, ethanol) is prepared in a sealed container. The solution is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Separation: The undissolved solid is allowed to settle, and a known volume of the clear, saturated supernatant is carefully withdrawn.

-

Solvent Evaporation: The solvent from the collected supernatant is evaporated to dryness.

-

Mass Determination: The mass of the remaining solid this compound is measured.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent. For low solubility, spectrophotometric methods using a reagent like ninhydrin can be employed for more accurate concentration determination.[14]

Determination of pKa Values

The acid dissociation constants (pKa) of an amino acid are determined by acid-base titration.[5]

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: A pH meter is calibrated and the electrode is placed in the amino acid solution.

-

Acidic Titration: The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition of the acid.

-

Basic Titration: A fresh sample of the this compound solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH is recorded after each incremental addition of the base.

-

Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[15]

Signaling Pathways and Experimental Workflows

While this compound itself, as a racemic mixture, is not a direct participant in specific signaling pathways in the same way as its L-enantiomer, understanding the general metabolism of proline is crucial. Furthermore, a key experimental workflow involving this compound is its resolution into its constituent enantiomers.

Proline Metabolic Pathway

L-Proline plays a significant role in various cellular processes, including protein synthesis, stress response, and energy metabolism. The following diagram illustrates the general metabolic pathway of proline.[16][17][18] It is important to note that biological systems predominantly utilize the L-enantiomer.

Caption: Generalized metabolic pathway of L-Proline biosynthesis and catabolism.

Chiral Resolution of this compound

The separation of this compound into its D- and L-enantiomers is a critical process for many applications in pharmaceuticals and asymmetric synthesis.[19][20] One common method involves the formation of diastereomeric salts with a chiral resolving agent.

Caption: Experimental workflow for the chiral resolution of this compound.

Stability and Reactivity

This compound is generally stable under normal conditions.[3][5] It is incompatible with strong oxidizing agents.[21] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon oxides.[3] As an amino acid, it can undergo reactions typical of both carboxylic acids (e.g., esterification) and secondary amines (e.g., acylation).

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of diagrams for the proline metabolic pathway and a chiral resolution workflow offers a visual representation of its biological context and practical laboratory application. This comprehensive resource is intended to support the work of researchers, scientists, and drug development professionals by providing a solid foundation of the fundamental characteristics of this compound.

References

- 1. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | Korea Science [koreascience.kr]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 9. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 16. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 17. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. L-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

DL-Proline molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of DL-Proline

Introduction

This compound is the racemic mixture of D-Proline and L-Proline, a proteinogenic amino acid distinguished by its unique cyclic structure.[1] Unlike other standard amino acids which possess a primary amino group, proline features a secondary amine where the nitrogen is part of a five-membered pyrrolidine ring fused to the α-carbon.[2] This rigid conformational structure imparts significant influence on the secondary structure of proteins, often inducing kinks or turns in polypeptide chains and playing a critical role in protein folding and stability.[1][3] This guide provides a comprehensive technical overview of the molecular formula, structure, and physicochemical properties of this compound, along with detailed experimental protocols for its structural characterization.

Molecular Formula and Identifiers

This compound is a chiral molecule, existing as two enantiomers, L-proline and D-proline; this compound is the racemic mixture of both.[3] The fundamental chemical identity of this compound is established by its molecular formula and various standard chemical identifiers, which are crucial for its unambiguous representation in research and regulatory contexts.

| Identifier | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [4][5][6] |

| IUPAC Name | pyrrolidine-2-carboxylic acid | [][8] |

| Molar Mass / Molecular Weight | 115.13 g/mol | [5][6] |

| CAS Registry Number | 609-36-9 | [5][8] |

| Canonical SMILES | C1CC(NC1)C(=O)O | [6][] |

| InChI Key | ONIBWKKTOPOVIA-UHFFFAOYSA-N | [6][8] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in chemical synthesis, nutritional research, and drug development. It presents as a colorless or white crystalline solid, is odorless, and has a sweet taste.[4][9]

| Property | Value | Reference |

| Appearance | Colorless or white crystalline solid | [4][5] |

| Melting Point | 205-210 °C (with decomposition) | [4][5][9] |

| Density | 1.38 g/cm³ (at 22.9 °C) | [5] |

| Solubility | Very soluble in water; soluble in ethanol; insoluble in chloroform, acetone, butanol, and ether. | [4][5] |

| pKa | 2.35 | [5] |

Molecular and Crystal Structure

The defining feature of proline is its pyrrolidine ring, which grants it exceptional conformational rigidity compared to other amino acids.[1] This five-membered ring locks the φ (phi) dihedral angle of the protein backbone at approximately -65°, influencing protein secondary structure.[1]

In the solid state, the structure of this compound has been elucidated by X-ray crystallography. The crystal structure of this compound hydrochloride, for instance, crystallizes in the monoclinic space group P2₁/a.[10] In this form, both the imino and carboxyl groups are protonated.[10] The pyrrolidine ring is puckered at the α-carbon, which deviates by about 0.5 Å from the plane formed by the other four atoms in the ring.[10] The molecules in the crystal lattice are held together by a network of hydrogen bonds.[10][11] In the zwitterionic form of L-proline, molecules are linked via N—H⋯O hydrogen bonds, creating a two-dimensional network.[12]

Caption: 2D chemical structure of the proline molecule.

Experimental Protocols for Structural Analysis

The structural elucidation of this compound relies on several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid.[13] It has been used to determine the crystal structure of this compound hydrochloride and L-proline.[10][12]

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution. For this compound hydrochloride, this can be achieved by dissolving this compound powder in excess concentrated hydrochloric acid and allowing the solution to slowly evaporate in a desiccator.[10] The goal is to obtain crystals of sufficient size and quality for diffraction experiments.[14]

-

Crystal Mounting and Cryo-cooling: A suitable crystal is selected, mounted on a goniometer head, and often flash-frozen to cryogenic temperatures (around 100 K) in a stream of nitrogen gas. This minimizes radiation damage from the X-ray beam.[15]

-

Data Collection: The crystal is exposed to a high-intensity, monochromatic X-ray beam, typically at a synchrotron source.[15] As the crystal is rotated, a series of diffraction patterns are recorded on a detector. Each spot in the pattern corresponds to a diffracted X-ray beam.

-

Data Processing: The intensities and positions of the diffraction spots are integrated and processed to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an electron density map.[13][15] An atomic model of the molecule is then built into this map and refined using least-squares methods to best fit the experimental data.[10]

Caption: Generalized workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it invaluable for confirming molecular structure and studying dynamics in solution.

Detailed Methodology:

-

Sample Preparation: A small quantity (typically 1-10 mg) of the this compound sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without producing a large interfering proton signal. A reference standard, such as tetramethylsilane (TMS), may be added.

-

Spectrometer Setup: The sample tube is placed in the NMR spectrometer's magnet. The experiment type (e.g., 1D ¹H, ¹³C, or 2D experiments like COSY) is selected. Key parameters such as the number of scans, pulse sequence, and acquisition time are set.

-

Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signal (Free Induction Decay, FID) is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated using the reference signal.

-

Spectral Analysis: The chemical shifts, integration (peak areas), and coupling patterns (peak splitting) in the spectrum are analyzed to deduce the molecular structure. For proline, specific signals correspond to the protons on the α, β, γ, and δ carbons of the pyrrolidine ring.[16][17]

Caption: Generalized workflow for molecular analysis using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Detailed Methodology:

-

Sample Preparation and Introduction: The this compound sample is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC).[18][19]

-

Ionization: The neutral molecules are converted into gas-phase ions. Electrospray Ionization (ESI) is a common "soft" ionization technique for amino acids, which minimizes fragmentation and typically produces protonated molecules [M+H]⁺.[20]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z. For this compound (MW 115.13), the [M+H]⁺ ion would be expected at an m/z of approximately 116.14.

-

Tandem MS (MS/MS) for Structural Elucidation (Optional): To gain further structural information, ions of a specific m/z (e.g., the protonated parent ion) can be selected and fragmented through collision-induced dissociation (CID).[21] The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that can be used to confirm the molecule's structure.

Caption: Generalized workflow for molecular analysis using mass spectrometry.

References

- 1. gihichem.com [gihichem.com]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. CAS 609-36-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound(609-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. cardiff.ac.uk [cardiff.ac.uk]

- 15. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

- 16. D-Proline(344-25-2) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. americanlaboratory.com [americanlaboratory.com]

- 21. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Preparation of DL-Proline: A Technical Guide

Introduction

Proline is a unique proteinogenic amino acid distinguished by its secondary amine fused into a pyrrolidine ring. This rigid cyclic structure imparts specific conformational constraints, making it a critical component in the structure of peptides and proteins and a valuable organocatalyst in asymmetric synthesis.[1][2] While the L-enantiomer is naturally occurring and widely used, the racemic mixture, DL-Proline, serves as a key starting material for the production of D-proline through resolution or as a precursor for various proline derivatives where stereochemistry at the alpha-carbon is established later in the synthetic sequence.[3] D-proline itself is a vital chiral intermediate for numerous pharmaceuticals.[1] This guide focuses on the practical synthesis of the racemic mixture, this compound.

Chemical Synthesis Routes

The preparation of this compound can be broadly categorized into two main strategies: the racemization of an enantiopure starting material (typically L-Proline) and the de novo synthesis from acyclic or heterocyclic precursors.

Racemization of L-Proline

Racemization of the readily available and less expensive L-proline is an economically attractive method for producing this compound. This is often achieved by heating L-proline in the presence of an acid or base. Acid-catalyzed racemization in carboxylic acid solvents is a common industrial approach. The mechanism involves the reversible protonation of the alpha-carbon, which allows for the inversion of stereochemistry, leading to an equilibrium mixture of D and L isomers.[4]

Mechanism: The racemization in an acidic medium, such as glacial acetic acid, proceeds through the formation of a planar, achiral enol or iminium intermediate at the alpha-carbon. The proton can be removed and re-added from either face of the intermediate, leading to a loss of stereochemical information and the formation of a 1:1 racemic mixture. Aldehydes can be used to catalyze this process.[4]

De Novo Synthesis Routes

De novo synthesis allows for the construction of the proline ring structure from basic chemical feedstocks.

Pyrrole, a readily available aromatic heterocycle, can be converted to this compound. This multi-step process typically involves the carboxylation of pyrrole to form pyrrole-2-carboxylic acid, followed by the hydrogenation of the pyrrole ring.[5][6] The hydrogenation of the carboxylated pyrrole can be challenging but is achievable using specific catalysts like Rhodium on Carbon (Rh/C).[5][7]

While the classic Strecker synthesis is not ideal for directly producing the cyclic structure of proline, the related Bucherer-Bergs reaction offers a viable pathway. This multi-component reaction synthesizes hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate.[8][9] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid. For proline, a suitable precursor like γ-aminobutyraldehyde or a protected equivalent would be required, which would cyclize to form the hydantoin with the pyrrolidine ring structure. The hydantoins serve as key precursors for various amino acids.[10][11]

// Nodes Start [label="Carbonyl Compound\n(e.g., Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="+ KCN\n+ (NH4)2CO3", shape=plaintext, fontcolor="#202124"]; Hydantoin [label="5,5-Disubstituted\nHydantoin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Acid or Base)", shape=plaintext, fontcolor="#202124"]; AminoAcid [label="α,α-Disubstituted\nAmino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydantoin [label="Bucherer-Bergs\nReaction", color="#EA4335"]; Hydantoin -> AminoAcid [label=" ", color="#FBBC05"];

// Invisible nodes for alignment subgraph { rank=same; Start; Reagents; } subgraph { rank=same; Hydantoin; Hydrolysis; } Start -> Reagents [style=invis]; Hydantoin -> Hydrolysis [style=invis]; } dot Caption: Bucherer-Bergs reaction for amino acid synthesis.

Biosynthesis Pathway

In biological systems, proline is synthesized from the precursor L-glutamate.[12][13] This pathway involves a series of enzymatic reactions. While not a method for chemical synthesis of the racemate, understanding this pathway is crucial for researchers in biotechnology and drug development, particularly for enzymatic synthesis approaches.[1]

The process begins with the phosphorylation of glutamate by glutamate kinase, followed by reduction to glutamate-γ-semialdehyde.[14][15] This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced by P5C reductase to yield L-proline.[15]

// Nodes Glu [label="L-Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; GGP [label="γ-Glutamyl\nPhosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; GSA [label="Glutamate-γ-\nsemialdehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; P5C [label="Δ¹-Pyrroline-5-\ncarboxylate (P5C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro [label="L-Proline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with enzymes as labels Glu -> GGP [label=" Glutamyl Kinase\n(ATP → ADP)", color="#EA4335"]; GGP -> GSA [label=" γ-Glutamyl Phosphate\nReductase (NADPH → NADP+)", color="#EA4335"]; GSA -> P5C [label=" Spontaneous\nCyclization", style=dashed, color="#5F6368"]; P5C -> Pro [label=" P5C Reductase\n(NAD(P)H → NAD(P)+)", color="#FBBC05"]; } dot Caption: Biosynthetic pathway of L-Proline from L-Glutamate.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes and compares the key quantitative parameters of the primary synthesis routes for this compound.

| Parameter | Racemization of L-Proline | Synthesis from Pyrrole |

| Starting Material | L-Proline | Pyrrole, CO₂ |

| Key Reagents | Glacial Acetic Acid | K₂CO₃, Rh/C, H₂ |

| Reaction Steps | 1-2 (Racemization & Purification) | 2-3 (Carboxylation, Hydrogenation, Purification) |

| Typical Temperature | 60-75 °C | 100 °C |

| Typical Reaction Time | 2-6 hours | 24-48 hours |

| Reported Yield | High (typically >90%) | Quantitative over two steps[5] |

| Key Advantages | Simple process, few steps, high yield. | Starts from basic commodity feedstocks. |

| Key Disadvantages | Dependent on availability of L-Proline. | Multi-step, requires pressure equipment, catalyst cost. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Racemization of L-Proline in Acetic Acid

This protocol is adapted from established industrial methods for the racemization of L-proline.[4]

Materials:

-

L-Proline

-

Glacial Acetic Acid

-

Isopropanol

-

Activated Carbon

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-proline and glacial acetic acid.

-

Racemization: Heat the mixture to 60-75 °C while stirring. Maintain this temperature for 2-6 hours.

-

Solvent Removal: After the reaction period, distill off the glacial acetic acid under reduced pressure until no more liquid flows out. Continue distillation for an additional 20-40 minutes to ensure complete removal. The residue is the crude this compound concentrate.

-

First Crystallization: Allow the residue to cool. Add isopropanol to the concentrate and stir until crystallization is complete. Collect the crystals by filtration and wash with a small amount of cold isopropanol to yield the crude product.

-

Decolorization & Recrystallization: Dissolve the crude product in deionized water. Add a small amount of activated carbon and stir until the product is fully dissolved. Heat gently if necessary.

-

Purification: Filter the hot solution to remove the activated carbon. Concentrate the filtrate under reduced pressure.

-

Final Crystallization: Add isopropanol to the concentrated aqueous solution and stir until crystals precipitate completely.

-

Drying: Collect the purified crystals by filtration, rinse with isopropanol, and dry under vacuum to obtain pure this compound.

Protocol 2: Purification by Recrystallization

This protocol details a general method for purifying crude this compound.[16][17]

Materials:

-

Crude this compound

-

Solvent system (e.g., water/isopropanol, water/ethanol/acetone[18])

-

Activated Carbon (optional, for colored impurities)

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the hot primary solvent (e.g., water) and heat the mixture on a hot plate, stirring continuously until the solid is completely dissolved.[17]

-

Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove activated carbon and any insoluble impurities.[16]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[17]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the cold secondary solvent (e.g., isopropanol) to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 45 ± 5 °C) to obtain the final, purified this compound.[19]

// Nodes Start [label="Start:\nL-Proline + Acetic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Racemization\n(Heating at 60-75°C, 2-6h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distill [label="Solvent Removal\n(Vacuum Distillation)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeCryst [label="Crude Crystallization\n(Add Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter1 [label="Filtration 1\n(Collect Crude Product)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Redissolve [label="Redissolve in Water\n+ Activated Carbon", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter2 [label="Hot Filtration 2\n(Remove Carbon)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate Filtrate", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalCryst [label="Final Crystallization\n(Add Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter3 [label="Filtration 3\n(Collect Pure Product)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Drying\n(Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nPure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#EA4335"]; Reaction -> Distill [color="#EA4335"]; Distill -> CrudeCryst [color="#EA4335"]; CrudeCryst -> Filter1 [color="#EA4335"]; Filter1 -> Redissolve [color="#5F6368"]; Redissolve -> Filter2 [color="#5F6368"]; Filter2 -> Concentrate [color="#5F6368"]; Concentrate -> FinalCryst [color="#5F6368"]; FinalCryst -> Filter3 [color="#5F6368"]; Filter3 -> Dry [color="#5F6368"]; Dry -> End [color="#34A853"]; } dot Caption: General workflow for this compound synthesis and purification.

Analysis and Quality Control

The purity of the final this compound product and the confirmation of complete racemization are critical. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

-

Purity Analysis: Reversed-phase HPLC can be used to determine the chemical purity of the synthesized this compound, separating it from residual starting materials or by-products.

-

Enantiomeric Analysis: To confirm a 1:1 racemic mixture, chiral HPLC is required. This involves using a chiral stationary phase (e.g., CHIRALPAK-IA) that can resolve the D- and L-enantiomers.[20][21] Due to proline's lack of a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride or NBD-Cl) is often necessary before analysis to enhance detection sensitivity.[20][22]

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. For industrial-scale production, the acid-catalyzed racemization of L-proline offers a straightforward, high-yielding, and cost-effective method. De novo syntheses, while more complex, provide alternative pathways from fundamental chemical feedstocks. The choice of synthetic route will depend on factors such as raw material cost and availability, required purity, and available equipment. The protocols and data presented in this guide provide a solid foundation for the practical preparation and purification of this compound for research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline is synthesized from glutamate during intragastric infusion but not during intravenous infusion in neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]

- 19. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]

- 20. impactfactor.org [impactfactor.org]

- 21. researchgate.net [researchgate.net]

- 22. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]

DL-Proline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of DL-Proline, a racemic mixture of the proteinogenic amino acid proline. This document covers its fundamental chemical properties, applications in research and development, relevant experimental protocols, and its role in biological signaling pathways.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 609-36-9 | [1][2][3] |

| Molecular Weight | 115.13 g/mol | [1][2][3] |

| Molecular Formula | C₅H₉NO₂ | [1][2][3] |

| Melting Point | 206-209 °C (decomposes) | [2] |

| Synonyms | (±)-Proline, (RS)-Proline, H-DL-Pro-OH | [1][2] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in water and absolute alcohol. Insoluble in ether, butanol, and isopropanol. | [5] |

Applications in Research and Drug Development

This compound and its individual enantiomers, D- and L-Proline, are pivotal in various scientific domains, particularly in organic synthesis and pharmaceutical development.

Asymmetric Organocatalysis: L-Proline and its derivatives are widely recognized as versatile organocatalysts in numerous asymmetric reactions, including aldol condensations, Mannich reactions, and Michael additions.[6][7] Their rigid cyclic structure and bifunctional nature (secondary amine and carboxylic acid) enable the formation of key intermediates like enamines and iminium ions, which facilitate stereoselective bond formation.[6] D-Proline also serves as a crucial building block and catalyst in asymmetric synthesis, contributing to the creation of chiral drugs with enhanced efficacy and reduced side effects.[3][8]

Drug Design and Peptide Synthesis: Proline's unique constrained pyrrolidine ring plays a critical role in determining the secondary structure of peptides and proteins.[1] This property is exploited in drug design by synthesizing proline analogues to create peptidomimetics with improved stability, bioavailability, and biological activity.[4][9][10] These analogues, including fluorinated and bicyclic prolines, are integral components of several FDA-approved drugs.[10] this compound itself can be used in the preparation of linkers for cyclic pseudopeptides.

Biological Research: Proline metabolism is intricately linked to cellular stress responses, energy homeostasis, and signaling pathways.[11][12] Research into proline biosynthesis and catabolism provides insights into plant and animal physiology, including stress adaptation, senescence, and disease states like cancer.[11][13][14]

Key Experimental Protocols

This section details methodologies for relevant experiments involving proline.

Protocol for Extraction and Determination of Proline

This protocol, adapted from Carillo and Gibon, describes a ninhydrin-based colorimetric assay to quantify proline content in biological samples, particularly from plant tissues.[15][16]

Materials and Equipment:

-

Ethanol/water solution (e.g., 40:60 or 70:30 v/v)

-

Reaction mix: 1% (w/v) ninhydrin in 60% (v/v) acetic acid and 20% (v/v) ethanol

-

L-Proline standards (e.g., 0.04 to 5 mM)

-

Screw-cap microtubes (1.5 ml) or 96-well plates

-

Block heater or water bath

-

Centrifuge

-

Spectrophotometer or microplate reader (520 nm)

Procedure:

-

Extraction:

-

Homogenize 20-50 mg of fresh weight sample material in 0.4-1 mL of ethanol/water solution.

-

Incubate the mixture overnight at 4°C.

-

Centrifuge at 14,000 x g for 5 minutes to pellet debris. The supernatant contains the extracted proline.[15]

-

-

Reaction:

-

In a screw-cap tube, pipette 100 µl of the reaction mix.

-

Add up to 50 µl of the ethanolic extract or proline standard.

-

Seal the tubes, mix thoroughly, and heat at 95°C for 20 minutes.[15]

-

-

Measurement:

-

Quantification:

-

Generate a standard curve using the absorbance readings from the known L-proline standards.

-

Calculate the proline concentration in the samples based on the standard curve.

-

Synthesis of this compound

A classical approach to the synthesis of this compound involves the cyclization of a linear precursor. One such method is the reaction of diethyl α-bromomalonate with acrylonitrile, followed by hydrolysis and decarboxylation, and subsequent reductive amination and cyclization. While specific modern, high-yield protocols are proprietary or vary, a generalized workflow based on historical syntheses is presented.[17]

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathways Involving Proline

Proline metabolism is a key hub in cellular bioenergetics and redox signaling. The interconversion of proline and glutamate is linked to the mitochondrial electron transport chain and the production of reactive oxygen species (ROS), which act as signaling molecules.

Proline is synthesized from glutamate via the enzymes Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR).[11][18] Conversely, proline is catabolized back to glutamate in the mitochondria by proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH).[11][19] The activity of PRODH transfers electrons to the electron transport chain, leading to ROS generation.[11][13] These ROS molecules can then modulate various signaling pathways that influence processes such as apoptosis, cell survival, and stress responses.[11][12]

Caption: Proline metabolism and its link to ROS signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. nbinno.com [nbinno.com]

- 9. Proline Analogues - Enamine [enamine.net]

- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Dual Faces of Proline: An In-depth Technical Guide to the Biochemical Role of DL-Proline in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Proline, a racemic mixture of the proteinogenic amino acid L-proline and its enantiomer D-proline, holds a unique position in cellular biochemistry. Its rigid, cyclic structure imparts distinct properties that influence protein folding, stability, and a spectrum of cellular processes ranging from metabolism and stress response to intricate signaling pathways. This technical guide provides a comprehensive exploration of the core biochemical roles of both L-proline and D-proline, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development endeavors.

L-Proline: The Architect of Proteins and a Guardian of Cellular Homeostasis

L-proline is a non-essential amino acid in mammals, synthesized from L-glutamate.[1] Its distinct pyrrolidine ring structure introduces conformational rigidity into polypeptide chains, a feature critical for the structure of many proteins, most notably collagen.[2][3]

Structural Role in Collagen Synthesis

L-proline is a fundamental building block of collagen, the most abundant protein in mammals, where it, along with its hydroxylated form, hydroxyproline, accounts for approximately 23% of the amino acid content.[4] The unique cyclic structure of proline is essential for the formation and stability of the collagen triple helix.[5] The post-translational hydroxylation of proline residues, a reaction catalyzed by prolyl hydroxylase, is a critical step in collagen maturation.[5]

Quantitative Impact of L-Proline on Collagen Synthesis:

While dietary supplementation with proline alone may not directly increase collagen deposition, its availability is a critical determinant, especially in the absence of other precursors like glutamine.[3][5] In human fibroblast cultures, the stimulation of procollagen biosynthesis can be significantly enhanced by the presence of proline precursors.[6]

| Parameter | Condition | Result | Reference |

| Procollagen Biosynthesis | Human fibroblasts with glutamine supplementation | Stimulated by a factor of 2.3 | [6] |

| Collagen Expression | Fibroblasts in glutamine-free medium with L-proline supplementation | Increased by approximately 2-fold | [3] |

| Collagen Expression | Fibroblasts in glutamine-containing medium with L-proline supplementation | Increased by about 30% | [3] |

Metabolic Hub and Energy Source

L-proline serves as a metabolic fuel, particularly under conditions of stress or nutrient limitation.[6] Its catabolism occurs in the mitochondria through a two-step oxidation process to glutamate, which can then enter the tricarboxylic acid (TCA) cycle.[7] This pathway not only generates ATP but also produces reactive oxygen species (ROS) as a byproduct, linking proline metabolism to cellular redox signaling.[7]

Key Enzymes in L-Proline Metabolism:

-

Proline Dehydrogenase (PRODH) or Proline Oxidase (POX): This mitochondrial flavoenzyme catalyzes the first and rate-limiting step in proline degradation, oxidizing L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[8]

-

Pyrroline-5-Carboxylate (P5C) Dehydrogenase (P5CDH): This enzyme converts P5C to glutamate.

Enzyme Kinetics of Proline Dehydrogenase (PRODH):

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Mycobacterium tuberculosis | L-Proline | 5.7 ± 0.8 | 33 ± 2 | [1] |

| Escherichia coli (PutA) | L-Proline | 42 | 5.2 | [9] |

| Thermus thermophilus | L-Proline | 27 | 13 | [2] |

| Escherichia coli (PutA) | L-Proline (reductive half-reaction) | 550 (Kd) | 27.5 (k₂) | [10] |

Osmoprotectant and Stress Mitigator

Under hyperosmotic stress, cells accumulate compatible osmolytes to maintain cell volume and turgor pressure. L-proline is a highly effective osmolyte due to its high solubility and non-toxic nature at high concentrations.[11][12] Plants, in particular, can accumulate proline to very high levels (up to 1 M) in response to drought and salinity.[13]

Quantitative Effects of L-Proline as an Osmoprotectant:

| Stressor | Organism/Cell Type | L-Proline Concentration | Effect | Reference |

| Drought | Maize | Exogenous application | Reduced electrolyte leakage by 42% | [14] |

| Salinity | Rice | Low concentration | Ameliorated adverse effects on growth | [11] |

| H₂O₂ | HEK 293 cells | 0.5 mM | Increased cell survival to 65% | [15] |

| H₂O₂ | HEK 293 cells | 5 mM | Increased cell survival from 39% to 77% | [15] |

Antioxidant and Redox Regulator

L-proline exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating antioxidant defense mechanisms.[11] This protective role is crucial in mitigating cellular damage induced by oxidative stress.[15] Exogenous application of proline has been shown to enhance the activities of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD).[14]

Quantitative Antioxidant Effects of L-Proline:

| Stressor | Organism/Cell Type | L-Proline Effect | Quantitative Change | Reference |

| Drought | Maize | Increased CAT activity | 14% | [16] |

| Drought | Maize | Increased POD activity | 69% | [16] |

| Drought | Maize | Increased SOD activity | 144% | [16] |

| H₂O₂ | HEK 293 cells | Reduced H₂O₂ and MDA levels | 38% and 67% respectively | [16] |

Signaling Molecule

Proline metabolism is intricately linked to cellular signaling pathways that govern cell fate decisions, including proliferation, apoptosis, and autophagy. The oxidation of proline by PRODH generates ROS, which can act as second messengers to modulate signaling cascades.[7]

Signaling Pathways Influenced by L-Proline Metabolism:

D-Proline: A Niche Player with Emerging Significance

D-proline is less abundant than its L-enantiomer in biological systems but is not merely a biological curiosity. It is found in various organisms and has specific metabolic pathways and functions.[17][18]

Metabolism by D-Amino Acid Oxidase (DAAO)

The primary route for D-proline metabolism in mammals is through oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[19] This reaction produces Δ¹-pyrroline-2-carboxylate, which can then be further metabolized.[5] DAAO exhibits a broad substrate specificity, with D-proline being one of its preferred substrates.[19][20]

Enzyme Kinetics of D-Amino Acid Oxidase (DAAO) with D-Proline:

| Enzyme Source | Substrate | Km (mM) | Reference |

| Rat Liver | D-Proline | 4-5 times higher than for D,L-thiazolidine-2-carboxylic acid | [20] |

| Human | D-Proline | 7.5 | [21] |

Neuromodulatory Role

D-proline has been investigated for its effects on the central nervous system, particularly its interaction with glutamate receptors. While L-proline can act as a weak agonist at NMDA receptors, D-proline has been found to be largely inactive in this regard.[17][22] However, some studies suggest that D-amino acids, in general, may play a role in neurotransmission.

Effect of Proline Enantiomers on NMDA Receptors:

| Compound | Activity on NMDA Receptors | Reference |

| L-Proline | Weak agonist | [22] |

| D-Proline | Inactive | [17] |

Cytotoxicity and Potential Therapeutic Applications

Some studies have explored the cytotoxic effects of D-proline and its derivatives against cancer cell lines. For instance, a synthetic cyclic octapeptide incorporating D-proline exhibited potent anticancer activity against HeLa cells.[1]

Cytotoxicity of a D-Proline-Incorporated Compound:

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| D-Proline-incorporated wainunuamide | HeLa | 31.75 | [1] |

| Synthetic wainunuamide | HeLa | 20.58 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Proline Dehydrogenase (PRODH) Activity Assay (DCPIP Reduction Method)

This assay measures PRODH activity by monitoring the proline-dependent reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

L-proline stock solution (e.g., 1 M)

-

DCPIP stock solution (e.g., 10 mM)

-

Phenazine methosulfate (PMS) stock solution (e.g., 20 mM)

-

Mitochondrial or purified enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DCPIP, and PMS at their final concentrations.

-

Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding L-proline.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Workflow for PRODH Activity Assay:

References

- 1. Kinetic and Isotopic Characterization of L-Proline Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 7. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Supplements with Proline—A Comprehensive Assessment of Their Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steady-State Kinetic Mechanism of the Proline:Ubiquinone Oxidoreductase Activity of Proline Utilization A (PutA) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of levels of proline as an osmolyte in plants under water stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline Promotes Drought Tolerance in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMDA receptor-mediated depolarizing action of proline on CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. In situ kinetic measurements of D-amino acid oxidase in rat liver with respect to its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Proline: A Comprehensive Technical Guide to the Racemic Mixture and its Enantiomeric Constituents

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Proline, a racemic mixture of the proteinogenic amino acid L-Proline and its non-proteinogenic enantiomer D-Proline, holds a unique position in chemical synthesis and pharmaceutical research. This technical guide provides an in-depth exploration of this compound, detailing the distinct properties and biological significance of its constituent enantiomers. The document covers physicochemical data, detailed experimental protocols for synthesis and chiral separation, and the pivotal roles of proline enantiomers in biological signaling pathways and drug development.

Introduction: The Dichotomy of Proline Enantiomers

Proline is unique among the 20 common amino acids due to its secondary amine, where the alpha-amino group is part of a pyrrolidine ring. This rigid structure imparts significant conformational constraints, influencing protein folding and stability. While L-Proline is an essential component of proteins, particularly collagen, and a key player in numerous physiological processes, its enantiomer, D-Proline, is less common in nature but exhibits distinct and significant biological activities and synthetic applications. This compound, as a readily available racemic mixture, serves as a crucial starting material for accessing both enantiomerically pure forms and for various applications where chirality is not a primary concern. Understanding the individual characteristics of D- and L-Proline is paramount for their effective utilization in research and development.

Physicochemical Properties of Proline Enantiomers and the Racemic Mixture

The physical and chemical properties of this compound and its individual enantiomers are fundamental to their application. The following table summarizes key quantitative data for these compounds.

| Property | This compound | L-Proline | D-Proline |

| CAS Number | 609-36-9[1] | 147-85-3[1] | 344-25-2[1] |

| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ | C₅H₉NO₂ |

| Molecular Weight ( g/mol ) | 115.13[2] | 115.13[3] | 115.13 |

| Melting Point (°C) | 208 (decomposes) | 228 (decomposes) | 221 |

| Water Solubility | Soluble | 1.5g/100g ethanol at 19°C[1] | High |

| pKa (carboxyl) | ~1.99 | 1.99[1] | ~1.99 |

| pKa (amino) | ~10.96 | 10.96[1] | ~10.96 |

| Appearance | White to off-white crystalline powder | Transparent crystals[1] | Crystalline solid |

Synthesis and Chiral Resolution of this compound

The preparation of enantiomerically pure proline often begins with the synthesis of the racemic mixture, this compound, followed by chiral resolution.

Synthesis of Racemic this compound

A common laboratory-scale synthesis of this compound involves the cyclization of a linear precursor. One established method is the reaction of diethyl malonate with acrylonitrile.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: Slowly add diethyl malonate to the stirred solution. Subsequently, add acrylonitrile dropwise, maintaining the temperature.

-

Reflux: Heat the reaction mixture to reflux for several hours to facilitate the Michael addition and subsequent cyclization.

-

Hydrolysis: After cooling, hydrolyze the resulting intermediate by adding a strong acid (e.g., hydrochloric acid) and heating to reflux.

-

Isolation and Purification: Neutralize the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthetic workflow for this compound.

Chiral Resolution of this compound

The separation of D- and L-proline from the racemic mixture is a critical step for many applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and effective method. Derivatization of the proline enantiomers to form diastereomers that can be separated on a standard reverse-phase column is another common approach.

Experimental Protocol: Chiral Separation of this compound by HPLC with Derivatization

This protocol describes the separation of this compound enantiomers after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

-

Sample Preparation:

-

Dissolve a known amount of this compound in a sodium bicarbonate solution.

-

Add a solution of Marfey's reagent in acetone.

-

Heat the mixture at a controlled temperature (e.g., 40-60°C) for approximately one hour to ensure complete derivatization.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).

-

Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.[4][5]

-

-

HPLC Conditions:

-

Column: A standard C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 250mm, 5µm) can be used.[4][5]

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., a mixture of a buffer like triethylamine phosphate and acetonitrile). The exact gradient or isocratic conditions will need to be optimized.[5]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[5]

-

Caption: HPLC workflow for chiral separation.

Biological Roles and Signaling Pathways

L-Proline and D-Proline exhibit distinct biological activities and are involved in different signaling pathways.

L-Proline: A Multifaceted Amino Acid

L-Proline is a crucial component of collagen, contributing to the stability of its triple-helix structure.[3] It also acts as an osmoprotectant, protecting cells from environmental stress. L-proline metabolism is intricately linked to cellular energy status and redox balance. The synthesis of L-proline from glutamate is a key anabolic pathway, while its catabolism in the mitochondria contributes to ATP production and the generation of reactive oxygen species (ROS), which can act as signaling molecules.[6][7]

D-Proline: Emerging Biological Significance

While less abundant, D-Proline is found in various organisms and is implicated in several biological processes. It has been shown to play a role in neurotransmission and can act as a neuromodulator.[8] D-amino acids, including D-Proline, are also components of the cell walls of certain bacteria. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation, a property of significant interest in drug development.[9]

Proline in Signaling Pathways

Proline metabolism is integrated with major cellular signaling pathways. For instance, the degradation of proline by proline dehydrogenase (PRODH) is linked to the p53 tumor suppressor pathway and can influence apoptosis.[10] Proline biosynthesis and catabolism are also connected to the mTOR and AMPK signaling pathways, which are central regulators of cell growth and metabolism.

Caption: Proline metabolism and signaling.

Applications in Drug Development and Asymmetric Synthesis

The unique structural and chemical properties of proline enantiomers make them valuable tools in pharmaceutical development and organic chemistry.

Asymmetric Organocatalysis

Both L-Proline and D-Proline are powerful organocatalysts, capable of promoting a wide range of asymmetric reactions, such as aldol condensations, Mannich reactions, and Michael additions.[11][12] Their ability to form enamine and iminium ion intermediates with high stereocontrol has revolutionized the synthesis of chiral molecules. The choice between L- and D-proline allows for the selective synthesis of either enantiomer of the desired product.

Chiral Building Blocks in Pharmaceuticals

Enantiomerically pure D- and L-proline are crucial chiral building blocks in the synthesis of numerous pharmaceutical compounds.[13][14] Their rigid pyrrolidine ring is incorporated into the structure of many drugs to control their conformation and enhance their binding affinity to biological targets. D-proline, in particular, is used to synthesize peptide-based drugs with increased resistance to proteolytic degradation, thereby improving their pharmacokinetic profiles.[13]

Conclusion

This compound is more than a simple racemic mixture; it is a gateway to two enantiomers with distinct and significant roles in biology and chemistry. While L-Proline is fundamental to life as we know it, D-Proline offers unique opportunities for the development of novel therapeutics and synthetic methodologies. A thorough understanding of their individual properties, combined with robust methods for their synthesis and separation, is essential for harnessing their full potential in scientific research and drug discovery. This guide provides a foundational resource for professionals seeking to leverage the unique characteristics of this compound and its constituent enantiomers.

References

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 8. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

The Genesis of a Paradigm Shift: An In-depth Technical Guide to the Discovery and History of Proline Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and historical development of proline catalysis, a cornerstone of modern asymmetric organocatalysis. From its serendipitous beginnings in industrial steroid synthesis to its rational development as a powerful tool for carbon-carbon bond formation, this guide details the key milestones, mechanistic insights, and experimental foundations of this transformative field. We present a consolidated account of the seminal Hajos-Parrish-Eder-Sauer-Wiechert reaction, the renaissance of proline catalysis through the work of List and Barbas, and its subsequent expansion into a broad spectrum of asymmetric transformations. This document is intended to serve as a detailed resource, complete with quantitative data, in-depth experimental protocols, and mechanistic diagrams to aid researchers in understanding and applying proline catalysis in their own work.

The Dawn of an Era: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The story of proline catalysis begins not in academia, but in the industrial laboratories of Hoffmann-La Roche and Schering AG in the early 1970s.[1][2] Researchers were investigating efficient routes for the synthesis of steroids, a class of molecules with significant pharmaceutical importance.[1] It was in this context that two groups, working independently, made a groundbreaking discovery.

Zoltan Hajos and David Parrish at Hoffmann-La Roche, and Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG, found that the simple, naturally occurring amino acid L-proline could catalyze an intramolecular aldol reaction to produce a key bicyclic intermediate with high enantioselectivity.[1][2][3] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, marked the first highly enantioselective organocatalytic transformation.[4]

The original Hajos-Parrish procedure involved the cyclization of an achiral triketone using a catalytic amount of (S)-(-)-proline in dimethylformamide (DMF), affording the chiral ketol product in 93% enantiomeric excess (e.e.).[1] The Eder-Sauer-Wiechert modification resulted in the dehydration of the initial aldol product to yield the corresponding conjugated enone.[1]

Despite the remarkable efficiency and stereoselectivity of this transformation, the field of proline catalysis lay largely dormant for nearly three decades.[1] The broader implications of using a small organic molecule as a chiral catalyst were not fully appreciated at the time.

Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| 1 | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 3 | DMF | 20 | RT | 100 | 93.4 | [3] |

| 2 | 2-ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 3 | DMF | 72 | RT | 52 | 87 | [3] |

Experimental Protocol: The Hajos-Parrish Reaction

Synthesis of (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione

-

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

(S)-(-)-Proline (3 mol%)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione in DMF, add (S)-(-)-proline (3 mol%).

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion of the reaction (monitored by TLC), the product can be isolated. In the original report, the yield was quantitative.[3]

-

The enantiomeric excess of the product is determined by chiral chromatography.

-

The Renaissance: Intermolecular Proline Catalysis

The turn of the 21st century witnessed a resurgence of interest in proline catalysis, largely driven by the independent work of Benjamin List and Carlos F. Barbas III.[2][5] Their research extended the scope of proline catalysis from intramolecular reactions to the more versatile intermolecular transformations, laying the foundation for the burgeoning field of asymmetric organocatalysis.[5]

In 2000, the Barbas group, in collaboration with Richard Lerner, published their findings on the first proline-catalyzed direct intermolecular asymmetric aldol reaction.[6] They demonstrated that L-proline could effectively catalyze the reaction between acetone and various aldehydes, producing the corresponding aldol products with good yields and enantioselectivities.[6]

Contemporaneously, Benjamin List, then an assistant professor at the Scripps Research Institute, was also exploring the catalytic potential of amino acids.[1] Inspired by the mechanism of aldolase enzymes, he hypothesized that proline could act as a "micro-aldolase" through an enamine-based mechanism. His group successfully demonstrated the proline-catalyzed asymmetric aldol reaction between ketones and aldehydes.[2]

This rediscovery and expansion of proline's catalytic capabilities sparked a revolution in asymmetric synthesis, offering a metal-free, environmentally benign, and readily accessible alternative to traditional catalysts.

The Enamine Catalytic Cycle